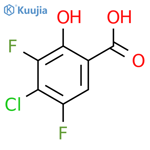

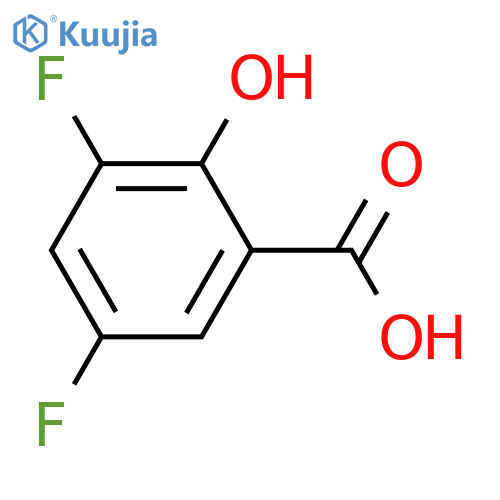

Cas no 84376-20-5 (3,5-Difluoro-2-hydroxybenzoic acid)

3,5-Difluoro-2-hydroxybenzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3,5-Difluoro-2-hydroxybenzoic acid

- 3,5-Difluorosalicylic acid

- 3,5-difluoro-2-hydroxy-benzoic Acid

- 3,5-difluoro-salicylic acid

- PC1142

- 3,5-Difluoro-2-hydroxybenzoic acid (ACI)

- DTXSID00447178

- SCHEMBL2791251

- AKOS005257469

- Z367679402

- STL555653

- 3,5-Difluoro-2-hydroxybenzoicacid

- DB-031591

- 84376-20-5

- Benzoic acid, 3,5-difluoro-2-hydroxy-

- BBL101856

- PS-8635

- CS-W017534

- EN300-725113

- GZPCNALAXFNOBT-UHFFFAOYSA-N

- MFCD06203609

-

- MDL: MFCD06203609

- Inchi: 1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)

- Chiave InChI: GZPCNALAXFNOBT-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(O)=C(F)C=C(F)C=1)O

Proprietà calcolate

- Massa esatta: 174.01300

- Massa monoisotopica: 174.01285031g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 12

- Conta legami ruotabili: 1

- Complessità: 186

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.8

- Superficie polare topologica: 57.5Ų

Proprietà sperimentali

- Densità: 1.600±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 188-189 ºC (toluene )

- Punto di ebollizione: 276.6±40.0 ºC (760 Torr),

- Punto di infiammabilità: 121.1±27.3 ºC,

- Indice di rifrazione: 1.557

- Solubilità: Molto leggermente solubile (0,31 g/l) (25°C),

- PSA: 57.53000

- LogP: 1.36860

3,5-Difluoro-2-hydroxybenzoic acid Informazioni sulla sicurezza

- Dichiarazione di pericolo: Irritant

-

Identificazione dei materiali pericolosi:

3,5-Difluoro-2-hydroxybenzoic acid Dati doganali

- CODICE SA:2918290000

- Dati doganali:

Codice doganale cinese:

2918290000Panoramica:

2918290000 Altri acidi carbossilici e anidridi contenenti gruppi fenolici ma non altri gruppi ossigeni\alogenuri acilici\perossidi e perossiacidi e loro derivati. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportatiRiassunto:

SA: 2918290000 altri acidi carbossilici con funzione fenolica ma senza altra funzione di ossigeno, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati Tasso di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) IVA: 17,0% Tariffa MFN: 6,5% Tariffa generale: 30,0%

3,5-Difluoro-2-hydroxybenzoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044595-10g |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 98% | 10g |

¥5564 | 2023-04-13 | |

| Chemenu | CM157557-10g |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 95%+ | 10g |

$626 | 2022-12-31 | |

| Enamine | EN300-725113-5.0g |

3,5-difluoro-2-hydroxybenzoic acid |

84376-20-5 | 95.0% | 5.0g |

$226.0 | 2025-03-21 | |

| Alichem | A014002256-250mg |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 97% | 250mg |

$489.60 | 2023-08-31 | |

| Apollo Scientific | PC1142-1g |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 1g |

£60.00 | 2024-07-28 | ||

| Enamine | EN300-725113-0.1g |

3,5-difluoro-2-hydroxybenzoic acid |

84376-20-5 | 95.0% | 0.1g |

$23.0 | 2025-03-21 | |

| Enamine | EN300-725113-10.0g |

3,5-difluoro-2-hydroxybenzoic acid |

84376-20-5 | 95.0% | 10.0g |

$425.0 | 2025-03-21 | |

| Fluorochem | 045022-1g |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 99% | 1g |

£92.00 | 2022-02-28 | |

| Fluorochem | 045022-5g |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 99% | 5g |

£325.00 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1222987-10g |

3,5-Difluoro-2-hydroxybenzoic acid |

84376-20-5 | 95% | 10g |

$800 | 2024-06-03 |

3,5-Difluoro-2-hydroxybenzoic acid Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

1.2 Reagents: CFC 113 Solvents: Water ; 1 h, -75 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

2.1 Reagents: Butyllithium Solvents: Dichloromethane , Hexane ; 6 h, -75 °C

2.2 Solvents: Water

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 20 h, 25 °C

Synthetic Routes 3

1.2 Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 20 h, 25 °C

Synthetic Routes 4

1.2 Reagents: Sodium hydroxide Solvents: Water ; 25 °C

2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran , Cyclohexane ; rt → -75 °C; 2 h, -75 °C

2.2 Reagents: CFC 113 Solvents: Water ; 1 h, -75 °C

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

3.1 Reagents: Butyllithium Solvents: Dichloromethane , Hexane ; 6 h, -75 °C

3.2 Solvents: Water

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

4.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 20 h, 25 °C

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

1.2 Reagents: Sodium hydroxide , Iodine , Potassium iodide Solvents: Water ; 1 h, 0 °C; 1 h, 0 °C

1.3 Reagents: Sodium bisulfite , Sulfuric acid Solvents: Water ; pH 9; pH 1.5, < rt

Synthetic Routes 8

1.2 Reagents: Water ; pH 1, cooled

Synthetic Routes 9

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, 60 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.4 Reagents: Formic acid Solvents: Methanol ; acidified

3,5-Difluoro-2-hydroxybenzoic acid Raw materials

- 3,5-Difluorobenzoic acid

- 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one

- 3,5-Difluoro-2-hydroxybenzaldehyde

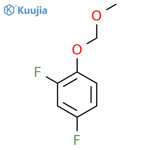

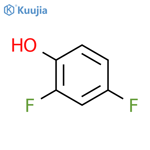

- 2,4-Difluorophenol

- Salicylic acid

- BENZENE, 2-CHLORO-1,3-DIFLUORO-4-(METHOXYMETHOXY)-

- BENZOIC ACID, 4-CHLORO-3,5-DIFLUORO-2-HYDROXY-

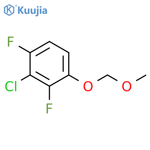

- 2,4-Difluoro-1-(methoxymethoxy)benzene

- 2,3,5-Trifluorobenzoic acid

3,5-Difluoro-2-hydroxybenzoic acid Preparation Products

3,5-Difluoro-2-hydroxybenzoic acid Letteratura correlata

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

84376-20-5 (3,5-Difluoro-2-hydroxybenzoic acid) Prodotti correlati

- 886498-75-5(3,5-Difluoro-2-methoxybenzoic acid)

- 189283-51-0(3,4-Difluoro-2-hydroxybenzoic acid)

- 180068-67-1(Methyl 3,5-difluoro-2-hydroxybenzoate)

- 345-16-4(5-fluoro-2-hydroxybenzoic acid)

- 341-27-5(3-Fluoro-2-hydroxybenzoic acid)

- 1862420-34-5(4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide)

- 2551115-91-2((5s,8s)-8-(trifluoromethyl)-2-azaspiro4.5decane)

- 1343950-45-7(3-Cyclopropylcyclohexane-1-thiol)

- 2229318-73-2(3,5-difluoro-4-(pyrrolidin-3-yloxy)pyridine)

- 680610-58-6(Benzamide, 2,3-difluoro-N-methoxy-N-methyl-)